molecular formula C8H7ClFNO B2608590 N-(2-chloro-6-fluorophenyl)acetamide CAS No. 343-73-7

N-(2-chloro-6-fluorophenyl)acetamide

Cat. No.: B2608590
CAS No.: 343-73-7
M. Wt: 187.6
InChI Key: RHQHRBFOTQDMPI-UHFFFAOYSA-N
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Description

“N-(2-chloro-6-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClFNO . It has a molecular weight of 187.6 . This compound has been found to be a potent thrombin inhibitor .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X=Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

“this compound” is involved in the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide . This reaction is significant for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 187.6 . Its IUPAC name is this compound .

Scientific Research Applications

Pesticide Potential and Characterization

  • X-ray Powder Diffraction Characterization : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized by X-ray powder diffraction, suggesting potential use as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
  • Pesticide Metabolism : Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes have explored metabolic pathways, including compounds similar to N-(2-chloro-6-fluorophenyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Chemical Analysis

  • Synthesis of Derivatives : Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide have been synthesized and show potential anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Metabolic Pathways : Research on the metabolism of 3-chloro-4-fluoro-aniline in dog and rat, including derivatives like N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, provides insights into metabolic processes and interactions (Baldwin & Hutson, 1980).

Therapeutic and Pharmacological Research

  • Thrombin Inhibition : 2-(2-Chloro-6-fluorophenyl)acetamides have been studied as potent thrombin inhibitors, relevant in pharmacological research for blood coagulation disorders (Lee et al., 2007).
  • Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown promise in antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Agricultural Applications

  • Herbicide Efficiency : Studies on chloroacetamide herbicides, including compounds similar to this compound, have explored their efficiency and behavior in agricultural settings (Banks & Robinson, 1986).

Properties

IUPAC Name

N-(2-chloro-6-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQHRBFOTQDMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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